molecular formula C17H19NO5 B5010919 N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5010919
M. Wt: 317.34 g/mol
InChI Key: FZPWIWOBXGMXRO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as FMA, is a synthetic compound that has been studied for its potential applications in scientific research. FMA has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in several studies.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to inhibit the expression of several genes involved in cancer progression, including VEGF and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be modified to improve its properties. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a radiosensitizer in combination with radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to yield the final product, this compound. The synthesis method has been optimized in several studies, and the purity and yield of this compound can be improved by using different reaction conditions.

Scientific Research Applications

N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h4-10H,11H2,1-3H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWIWOBXGMXRO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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